Dimethyl 1-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Esterification: The formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.
Cyclization: The formation of cyclic compounds from linear precursors through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features.
1-(3,4-Dimethoxyphenyl)ethanone: Another compound with a similar aromatic ring structure.
Uniqueness
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H31NO7 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H31NO7/c1-17(2)35-22-10-8-7-9-19(22)25-20(26(29)33-5)15-28(16-21(25)27(30)34-6)14-18-11-12-23(31-3)24(13-18)32-4/h7-13,15-17,25H,14H2,1-6H3 |
InChI Key |
OFJUCQGFCXHUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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